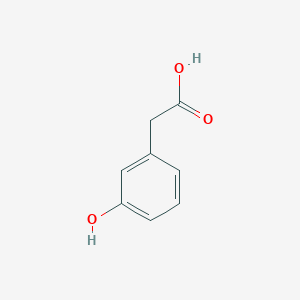

3-Hydroxyphenylacetic acid

Description

This compound has been reported in Homo sapiens, Rhizoctonia solani, and other organisms with data available.

metabolite of L-dopa; structure

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMDYYGIDFPZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211148 | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-37-4 | |

| Record name | 3′-Hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Z6Z8REF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | 3-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of 3-Hydroxyphenylacetic Acid in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid of significant interest in human health and disease. Primarily a product of the gut microbial metabolism of dietary polyphenols, particularly flavonoids, its presence and concentration in biological fluids can reflect both dietary intake and the composition of the gut microbiome. Emerging research has illuminated its diverse biological activities, ranging from vasorelaxation and antioxidant effects to its potential role as a biomarker for various pathological conditions. This technical guide provides a comprehensive overview of the biological role of 3-HPAA in humans, detailing its endogenous production, metabolism, and physiological effects. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways to serve as a valuable resource for the scientific community.

Introduction

This compound (3-HPAA) is a metabolite derived from the degradation of dietary flavonoids and phenolic compounds by the colonic microbiota[1]. Foods rich in these precursors, such as teas, fruits like orange juice, and supplements containing quercetin (B1663063) or grape seed extract, contribute to its formation[2]. Beyond its microbial origin, 3-HPAA is also involved in the human tyrosine metabolism pathway as a substrate for the enzyme 4-hydroxyphenylacetate (B1229458) 3-monooxygenase[2]. Its biological significance stems from its antioxidant properties and its ability to modulate various physiological processes. Elevated levels of 3-HPAA have been associated with certain health conditions, including Clostridium overgrowth and phenylketonuria, making it a valuable biomarker[1][2]. Furthermore, studies have demonstrated its potential therapeutic effects, particularly in the cardiovascular system. This guide will delve into the multifaceted biological roles of 3-HPAA in the human body.

Endogenous Production and Metabolism

The primary source of 3-HPAA in humans is the microbial breakdown of dietary flavonoids in the colon. A significant portion of ingested flavonoids, such as quercetin rutinosides, are not absorbed in the upper gastrointestinal tract and reach the colon, where they are metabolized by the gut microbiota into smaller phenolic acids, including 3-HPAA. Specifically, up to 35% of ingested quercetin rutinosides can be converted to 3-HPAA. Clostridium species are particularly implicated in this metabolic conversion.

Microbial Metabolism of Flavonoids to 3-HPAA

The metabolic pathway from dietary flavonoids to 3-HPAA involves several enzymatic steps carried out by gut bacteria. The following diagram illustrates the general workflow from dietary intake to the formation of 3-HPAA.

Caption: Microbial production of 3-HPAA from dietary flavonoids.

Quantitative Data of 3-HPAA in Human Biological Fluids

The concentration of 3-HPAA in human biological fluids is a valuable indicator of dietary habits and gut microbiome activity, as well as a potential biomarker for certain diseases.

| Biological Fluid | Condition | Concentration Range | Reference(s) |

| Urine | Healthy Adult (Optimal) | 0 - 8.1 mmol/mol creatinine | |

| High Polyphenol Diet | Increased excretion | ||

| Clostridium Overgrowth | Elevated levels | ||

| Phenylketonuria (PKU) | Elevated levels | ||

| Plasma | Healthy Adult (Baseline) | ~180 nM | |

| After Berry Consumption | ~250 nM | ||

| After Cranberry Juice | Up to ~600 nM |

Biological Roles and Signaling Pathways

3-HPAA exerts its biological effects through various mechanisms, including vasodilation, antioxidant activity, and modulation of enzyme function.

Vasorelaxant Effects and the Nitric Oxide Pathway

One of the most well-documented biological activities of 3-HPAA is its ability to induce vasorelaxation, which may contribute to the cardiovascular benefits of a polyphenol-rich diet. This effect is, at least in part, mediated by the endothelium and involves the release of nitric oxide (NO). The proposed signaling pathway is depicted below.

References

Unraveling the History of 3-Hydroxyphenylacetic Acid: From Discovery to Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenylacetic acid (3-HPAA), a phenolic acid of significant interest in various scientific fields, has a rich history encompassing its initial discovery in the late 19th century to the development of sophisticated synthetic and biotechnological production methods. This comprehensive guide delves into the historical milestones of 3-HPAA's discovery and the evolution of its synthesis, providing detailed experimental protocols and quantitative data for key methodologies. Furthermore, it explores the compound's biological significance, particularly its role in vasodilation, illustrated through a detailed signaling pathway diagram. This document serves as a valuable resource for researchers, scientists, and professionals in drug development seeking a thorough understanding of this multifaceted molecule.

The Discovery of this compound

The first documented account of this compound dates back to 1879, in a publication by Eugen Baumann and C. Preusse in the Berichte der deutschen chemischen Gesellschaft. Their work, titled "Ueber einige neue Synthesen im Thierkörper" (On some new syntheses in the animal body), described the identification of this compound. While the primary focus of their research was on the metabolic fate of various substances in the body, their investigation led to the isolation and characterization of 3-HPAA.

Initially, 3-HPAA was identified as a metabolite, a product of the body's processing of other ingested compounds. It is now understood to be a significant product of the microbial degradation of dietary flavonoids and phenolic compounds in the colon by gut bacteria.[1] This discovery laid the foundation for future research into the role of gut microbiota in human metabolism and the biological activities of their metabolic byproducts.

The Evolution of this compound Synthesis

The journey of synthesizing 3-HPAA has mirrored the advancements in organic chemistry, evolving from classical chemical methods to modern, efficient biotechnological routes.

Early Chemical Synthesis Approaches

Following its discovery, chemists sought to develop methods for the laboratory synthesis of 3-HPAA. Early approaches often involved multi-step processes with modest yields. One of the historical methods involved the Sandmeyer reaction, a versatile tool in aromatic chemistry for the conversion of an amino group into various functionalities.

Synthesis via Sandmeyer Reaction from 3-Aminophenol:

This classical route begins with the diazotization of 3-aminophenol, followed by a cyanation reaction and subsequent hydrolysis of the resulting nitrile.

-

Step 1: Diazotization of 3-Aminophenol. 3-Aminophenol is treated with a cold, acidic solution of sodium nitrite (B80452) to form the corresponding diazonium salt.

-

Step 2: Sandmeyer Cyanation. The diazonium salt is then reacted with a copper(I) cyanide solution to introduce a cyano group onto the aromatic ring, forming 3-hydroxyphenylacetonitrile.

-

Step 3: Hydrolysis. The nitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

While historically significant, this method often suffered from issues related to the stability of the diazonium salt and the use of toxic cyanide reagents.

Advancements in Chemical Synthesis

Over the years, more efficient and safer chemical synthesis methods have been developed. These include routes starting from readily available precursors like m-cresol (B1676322).

Synthesis from m-Cresol:

One approach involves the oxidation of the methyl group of m-cresol to a carboxylic acid. This can be a challenging transformation due to the presence of the hydroxyl group, which can be sensitive to oxidation. Protective group strategies are often employed to circumvent this issue.

Modern Biotechnological Production

In recent decades, the focus has shifted towards more sustainable and environmentally friendly methods for producing 3-HPAA. Biotechnological approaches, utilizing microorganisms as biocatalysts, have emerged as a promising alternative to traditional chemical synthesis.

Microbial Hydroxylation of Phenylacetic Acid:

Several microorganisms, including fungi of the genera Rhizoctonia, Ceratobasidium, and Pellicularia, have been shown to be capable of hydroxylating phenylacetic acid at the meta-position to produce 3-HPAA.[2] This fermentation-based process offers several advantages, including mild reaction conditions and the use of renewable feedstocks.

Experimental Protocol for Microbial Production (Adapted from patent literature): [2]

-

Cultivation of Microorganism: A suitable microorganism, such as Rhizoctonia solani, is cultivated in a nutrient-rich medium.

-

Biotransformation: Phenylacetic acid is added to the culture, and the fermentation is continued. The microorganism's enzymatic machinery hydroxylates the phenylacetic acid to 3-HPAA.

-

Extraction and Purification: After the fermentation is complete, the 3-HPAA is extracted from the broth using a suitable solvent and purified.

This method has been shown to produce 3-HPAA in significant quantities, with reported final concentrations reaching up to 30.6 g/L.[2]

Quantitative Data on Synthesis Methods

| Method | Starting Material | Key Reagents | Reported Yield | Purity | Reference |

| Microbial Production | Phenylacetic Acid | Rhizoctonia solani | Up to 30.6 g/L | 94% | [2] |

| Bioconversion of m-tyrosol | m-Tyrosol | Serratia marcescens | Quantitative | Not specified | |

| Fischer Esterification (for derivatives) | This compound | Various diols, H₂SO₄ | 60-96% | Not specified | |

| Reduction of 3-chloro-4-hydroxymandelic acid derivative | o-Chlorophenol, Glyoxylic acid | Red phosphorus, Iodine, Pd/C | ~65% (overall) | High |

Biological Significance and Signaling Pathway

This compound is not merely a metabolic byproduct; it exhibits significant biological activity. One of its most well-studied effects is its ability to induce vasodilation, the widening of blood vessels, which can lead to a decrease in blood pressure.

The vasodilatory effect of 3-HPAA is primarily mediated through a nitric oxide (NO)-dependent signaling pathway in endothelial cells.

Proposed Signaling Pathway for 3-HPAA-Induced Vasodilation:

References

The Metabolic Fate of 3-Hydroxyphenylacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic compound of significant interest in microbiology, human health, and drug development. In humans, it is primarily a microbial metabolite derived from the colonic breakdown of dietary polyphenols, particularly flavonoids found in fruits, teas, and other plant-based foods.[1][2] Certain gut bacteria, notably from the Clostridium genus, are instrumental in this transformation.[1][2] The presence and concentration of 3-HPAA in human urine and plasma can serve as a biomarker for dietary intake of flavonoids and reflect the composition and metabolic activity of the gut microbiome.[2] Beyond its role as a biomarker, 3-HPAA has demonstrated biological activities, including potential vasorelaxant effects. In the microbial world, 3-HPAA is a key intermediate in the degradation of various aromatic compounds, including those derived from industrial pollutants. This guide provides a detailed technical overview of the metabolic pathways of 3-HPAA, focusing on its microbial catabolism and its formation and fate in the human body.

Microbial Catabolism of this compound

Bacteria have evolved sophisticated pathways to utilize aromatic compounds like 3-HPAA as a sole source of carbon and energy. The degradation of 3-HPAA in microorganisms predominantly proceeds through two distinct central pathways: the homogentisate (B1232598) pathway and the homoprotocatechuate pathway . The initial steps in these pathways involve the hydroxylation of 3-HPAA to form a dihydroxylated intermediate, which then undergoes ring fission.

The Homogentisate Pathway

In this pathway, 3-HPAA is first hydroxylated at the C6 position to form 2,5-dihydroxyphenylacetate, also known as homogentisate. This initial hydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage.

The key enzymes and reactions in the homogentisate pathway are as follows:

-

3-Hydroxyphenylacetate 6-Hydroxylase: This FAD-dependent monooxygenase catalyzes the conversion of 3-HPAA to homogentisate. The reaction requires NAD(P)H as a reducing equivalent.

-

Homogentisate 1,2-Dioxygenase: This enzyme catalyzes the oxidative cleavage of the aromatic ring of homogentisate between carbons 1 and 2, yielding maleylacetoacetate. This is a crucial step that opens up the aromatic structure.

-

Maleylacetoacetate Isomerase: Maleylacetoacetate is then isomerized to fumarylacetoacetate.

-

Fumarylacetoacetate Hydrolase: The final step involves the hydrolysis of fumarylacetoacetate to yield fumarate (B1241708) and acetoacetate, which are central metabolites that can enter the Krebs cycle.

This pathway has been well-characterized in bacteria such as Pseudomonas species.

The Homoprotocatechuate Pathway

Alternatively, 3-HPAA can be hydroxylated at the C4 position to yield 3,4-dihydroxyphenylacetate (homoprotocatechuate). This intermediate is then channeled into a different ring-fission pathway.

The key enzymes and reactions in the homoprotocatechuate pathway include:

-

3-Hydroxyphenylacetate 4-Monooxygenase: This enzyme catalyzes the hydroxylation of 3-HPAA to 3,4-dihydroxyphenylacetate.

-

3,4-Dihydroxyphenylacetate 2,3-Dioxygenase: This enzyme facilitates the extradiol cleavage of the aromatic ring of homoprotocatechuate, resulting in the formation of 2-hydroxy-5-carboxymethylmuconate semialdehyde.

-

Subsequent Enzymatic Steps: A series of enzymes, including a dehydrogenase, isomerase, decarboxylase, and hydratase, further process the ring-fission product to ultimately yield pyruvate (B1213749) and succinate, which can enter central metabolism.

This pathway is notably active in various strains of Escherichia coli (excluding K-12) and other bacteria.

Genetic Regulation of Microbial 3-HPAA Catabolism

The genes encoding the enzymes for 3-HPAA degradation are typically clustered in operons, allowing for coordinated regulation in response to the presence of the substrate.

In Pseudomonas putida, the genes for the homoprotocatechuate pathway are often organized in an operon where the expression is positively controlled. For instance, 3,4-dihydroxyphenylacetate acts as an inducer for the genes encoding the 2,3-oxygenase and subsequent enzymes in the pathway.

In Burkholderia xenovorans LB400, the genes for both the homogentisate (hmg genes) and homoprotocatechuate (hpa genes) pathways have been identified and are located on different chromosomes. Their expression is induced by the presence of 3-HPAA and 4-hydroxyphenylacetic acid.

The regulation of the protocatechuate branch of the β-ketoadipate pathway in Acinetobacter baylyi is mediated by the IclR-type regulator PcaU, which acts as both an activator (in the presence of protocatechuate) and a repressor (in its absence).

Human Metabolism of this compound

In humans, 3-HPAA is not a product of endogenous metabolism but is formed by the gut microbiota from the breakdown of dietary flavonoids. Following its formation in the colon, 3-HPAA can be absorbed into the bloodstream. Once absorbed, it undergoes Phase II metabolism, primarily in the liver, to facilitate its excretion. Phase II reactions involve the conjugation of 3-HPAA with hydrophilic molecules, such as glucuronic acid or sulfate, to increase its water solubility and promote its elimination via urine. The resulting metabolites are then excreted.

Quantitative Data

The following tables summarize available quantitative data for key enzymes and metabolites involved in the 3-HPAA metabolic pathways.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Source | Substrate | Km | Vmax/kcat | Specific Activity | Reference(s) |

| Homogentisate 1,2-Dioxygenase | Aspergillus nidulans | Homogentisate | 9 µM | - | - | |

| p-Hydroxyphenylacetate 3-Hydroxylase (Oxygenase component) | Pseudomonas aeruginosa | p-Hydroxyphenylacetate | - | kcat = 16 s-1 | - | |

| 3-Hydroxybenzoate 6-Hydroxylase | Rhodococcus jostii RHA1 | 3-Hydroxybenzoate | - | kcat = 96 s-1 | - |

Table 2: Metabolite Concentrations

| Metabolite | Condition | Matrix | Concentration Range | Reference(s) |

| This compound | Healthy humans | Urine | 0 - 8.1 mmol/mol creatinine |

Experimental Protocols

Enzyme Assay: 4-Hydroxyphenylacetate (B1229458) 3-Hydroxylase

This protocol is adapted from a method used for the characterization of 4-hydroxyphenylacetate 3-hydroxylase (HpaB) from Escherichia coli.

Principle: The activity of the oxygenase component (HpaB) is measured by monitoring the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate. The reaction requires a flavin reductase (like HpaC or a suitable substitute) to supply reduced FAD (FADH2). The product formation is quantified by high-performance liquid chromatography (HPLC).

Reagents:

-

20 mM Potassium Phosphate (KPi) buffer, pH 7.0

-

10 µM Flavin Adenine Dinucleotide (FAD)

-

1 mM 4-Hydroxyphenylacetate

-

2 mM NADH

-

Catalase (e.g., 90 U/mL)

-

Purified HpaB (oxygenase component)

-

Purified Flavin Reductase (e.g., HpaC or Fre)

-

20% HCl (for stopping the reaction)

Procedure:

-

Prepare a reaction mixture in a total volume of 1 mL containing 20 mM KPi buffer (pH 7.0), 10 µM FAD, 1 mM 4-hydroxyphenylacetate, 2 mM NADH, and catalase.

-

Add known amounts of the flavin reductase and HpaB to initiate the reaction. The concentration of HpaB should be the limiting factor.

-

Incubate the reaction mixture at 24°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 50 µL of 20% HCl.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the formation of 3,4-dihydroxyphenylacetate using HPLC.

Unit Definition: One unit of HpaB activity is defined as the amount of enzyme required to catalyze the formation of 1 nmol of 3,4-dihydroxyphenylacetate per minute under the specified conditions.

Analytical Method: GC-MS for Organic Acid Profiling in Urine

This is a general protocol for the analysis of organic acids, including 3-HPAA, in urine using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

- Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of an organic acid) to a defined volume of urine.

- Extraction:

- Adjust the pH of the urine sample to <1 with HCl.

- Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Shake vigorously and then centrifuge to separate the phases.

- Collect the organic layer and repeat the extraction.

- Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

- Derivatization:

- To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).

- Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 15-60 minutes) to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Analysis:

- Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

- Gas Chromatography:

- Column: Use a suitable capillary column, such as a TR-5ms (30 m x 0.25 mm).

- Carrier Gas: Helium.

- Oven Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up in one or more stages to a final temperature (e.g., 320°C) and hold. A typical program might be: 70°C for 2 min, then ramp to 200°C at 3°C/min, then to 320°C at 20°C/min, and hold for 10 min.

- Mass Spectrometry:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Acquisition Mode: Scan mode to identify unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of known organic acids.

3. Data Analysis:

- Identify the peaks corresponding to 3-HPAA and other organic acids by comparing their retention times and mass spectra to those of authentic standards and library data.

- Quantify the concentration of each analyte by comparing its peak area to that of the internal standard.

Analytical Method: HPLC for 3-HPAA and Metabolite Analysis

This protocol provides a general framework for the analysis of 3-HPAA and related phenolic compounds by HPLC with UV or electrochemical detection.

1. Sample Preparation:

- Urine/Plasma: Samples may require enzymatic deconjugation (e.g., with β-glucuronidase/sulfatase) to measure total 3-HPAA (free and conjugated).

- Filtration: Filter the sample through a 0.22 or 0.45 µm filter to remove particulates.

- Extraction (optional): For complex matrices or low concentrations, a solid-phase extraction (SPE) step may be necessary to clean up and concentrate the sample.

2. HPLC Analysis:

- Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size) is commonly used.

- Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

- Example Gradient: Start with a low percentage of organic solvent and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity.

- Flow Rate: A typical flow rate is around 1 mL/min.

- Detection:

- UV-Vis Detector: Monitor the absorbance at a wavelength where 3-HPAA and related phenolics have significant absorbance (e.g., around 280 nm).

- Electrochemical Detector (ECD): Provides high sensitivity and selectivity for electroactive compounds like phenols.

- Mass Spectrometry (LC-MS): Offers the highest specificity and sensitivity, allowing for definitive identification and quantification.

3. Data Analysis:

- Identify 3-HPAA by comparing its retention time with that of an authentic standard.

- Quantify the concentration using a calibration curve prepared from standards of known concentrations.

Visualizations

Caption: Microbial degradation pathways of this compound.

Caption: Formation and fate of 3-HPAA in the human body.

Caption: General workflow for GC-MS analysis of urinary organic acids.

References

3-Hydroxyphenylacetic Acid: A Key Metabolite of Dietary Flavonoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphenylacetic acid (3-HPAA) is a prominent phenolic acid produced by the human gut microbiota from the metabolism of a wide array of dietary flavonoids. Emerging evidence highlights the biological significance of 3-HPAA, particularly its cardiovascular benefits, including vasorelaxant and blood pressure-lowering effects. This technical guide provides a comprehensive overview of 3-HPAA as a metabolite of dietary flavonoids, detailing its formation, bioavailability, and physiological activities. The document includes structured quantitative data, detailed experimental protocols for its study, and visualizations of key metabolic and signaling pathways to serve as a valuable resource for researchers in the fields of nutrition, microbiology, pharmacology, and drug development.

Introduction

Dietary flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, tea, and other plant-based foods, are well-recognized for their health-promoting properties. However, the bioavailability of many parent flavonoids is limited. The biological activities associated with flavonoid consumption are increasingly attributed to their metabolites, which are formed through extensive modification by the gut microbiota[1][2][3]. One of the most significant of these metabolites is this compound (3-HPAA).

3-HPAA is a major microbial metabolite derived from various classes of flavonoids, including flavonols (e.g., quercetin), flavan-3-ols (e.g., catechins and proanthocyanidins), and others[4][5]. Its production is largely dependent on the composition and metabolic activity of an individual's gut microbiota, with certain bacterial species, such as those from the Clostridium genus, playing a crucial role. This guide will delve into the metabolic pathways leading to 3-HPAA formation, its quantitative presence in biological systems, its physiological effects, and the experimental methodologies used to investigate this important molecule.

Data Presentation: Quantitative Analysis of 3-HPAA

The concentration of 3-HPAA in biological fluids is a direct reflection of dietary flavonoid intake and the metabolic capacity of the gut microbiome. The following tables summarize quantitative data on the microbial production of 3-HPAA from various flavonoid precursors and its measured concentrations in human plasma and urine following the consumption of flavonoid-rich foods.

Table 1: Microbial Conversion of Dietary Flavonoids to 3-HPAA (in vitro)

| Flavonoid Precursor | Molar Conversion Yield to 3-HPAA (%) | Key Microbial Genera Involved | Reference |

| Quercetin | Data not yet fully quantified | Clostridium, Eubacterium | |

| Procyanidin (B600670) Dimers | ~12% (of total quantified phenolic acids) | Not specified | |

| Catechin & Epicatechin | Not yet quantified | Eggerthella, Flavonifractor |

Note: The quantification of molar conversion yields is an ongoing area of research, and the data presented represents available information.

Table 2: Concentrations of 3-HPAA in Human Biological Samples After Flavonoid Intake

| Food/Supplement | Dosage | Sample Type | Peak Concentration (Mean ± SD) | Time to Peak | Reference |

| Quercetin-rich foods | Not specified | Plasma | Not specified | Not specified | |

| Proanthocyanidin-rich foods (e.g., berries, cocoa) | Not specified | Plasma | Not specified | Not specified | |

| Mixed Polyphenols (from berries) | 837 mg/day for 8 weeks | Plasma | Increased from ~180 to ~250 nM | Not applicable | |

| Cranberry Juice | 787 mg polyphenols | Plasma | ~600 nM | ~10 hours | |

| Mixed Polyphenols | 766 mg | Plasma | ~260 nM | Not specified | |

| Mixed Polyphenols | >1532 mg | Plasma | ~240 nM | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-HPAA.

In Vitro Gut Microbiota Fermentation of Flavonoids

This protocol describes a method for the anaerobic fermentation of flavonoids using human fecal samples to study the production of 3-HPAA.

Materials:

-

Fresh human fecal sample from a healthy donor (screened for antibiotic use).

-

Anaerobic chamber or system.

-

Sterile anaerobic basal medium (e.g., containing peptone, yeast extract, salts).

-

Flavonoid substrate (e.g., quercetin, catechin, procyanidin extract).

-

Sterile phosphate-buffered saline (PBS), pH 7.0.

-

Centrifuge.

-

UHPLC-MS/MS system for metabolite analysis.

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (10% w/v) in sterile, anaerobic PBS.

-

Inoculation: Add the fecal slurry to the anaerobic basal medium at a final concentration of 1-5% (v/v).

-

Substrate Addition: Add the flavonoid substrate to the inoculated medium to a final concentration of 50-100 µM. A control with no substrate should be included.

-

Incubation: Incubate the cultures anaerobically at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

-

Sample Processing: Centrifuge the collected aliquots to pellet bacterial cells and debris. Filter-sterilize the supernatant.

-

Analysis: Analyze the supernatant for the presence and concentration of 3-HPAA and other metabolites using a validated UHPLC-MS/MS method (see Protocol 3.4).

Ex Vivo Vasorelaxation Assay in Porcine Coronary Arteries

This protocol details the procedure for assessing the vasorelaxant effects of 3-HPAA on isolated arterial rings.

Materials:

-

Fresh porcine heart.

-

Krebs-Henseleit solution (KHS).

-

Organ bath system with force transducers.

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂).

-

Phenylephrine (B352888) (PE) or other vasoconstrictor.

-

This compound (3-HPAA).

-

Acetylcholine (B1216132) (ACh) to test endothelium integrity.

Procedure:

-

Artery Preparation: Dissect the left anterior descending coronary artery from the porcine heart and place it in ice-cold KHS. Carefully clean the artery of surrounding connective and adipose tissue.

-

Ring Preparation: Cut the artery into 2-3 mm wide rings.

-

Mounting: Mount the arterial rings in the organ bath chambers filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, replacing the KHS every 15-20 minutes.

-

Viability and Endothelium Integrity Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl). After washing, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM) to confirm endothelium-dependent relaxation. A relaxation of >80% indicates intact endothelium.

-

Vasorelaxation Protocol: Pre-contract the rings with phenylephrine to a stable plateau. Once a stable contraction is achieved, cumulatively add increasing concentrations of 3-HPAA (e.g., from 10⁻⁹ to 10⁻³ M) and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines the procedure for measuring the effect of 3-HPAA on blood pressure in anesthetized rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g).

-

Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture).

-

Surgical instruments for cannulation.

-

Catheters for arterial and venous cannulation.

-

Pressure transducer and data acquisition system.

-

Heparinized saline.

-

3-HPAA solution for intravenous administration.

Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.

-

Cannulation: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Connection to Transducer: Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure and heart rate.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are steady.

-

3-HPAA Administration: Administer a bolus intravenous injection of 3-HPAA at various doses. A vehicle control (saline) should also be administered.

-

Data Recording: Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before, during, and after the administration of 3-HPAA.

-

Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each dose of 3-HPAA.

UHPLC-MS/MS Quantification of 3-HPAA in Biological Samples

This protocol provides a method for the sensitive and specific quantification of 3-HPAA in plasma and urine.

Materials:

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile phase A: 0.1% formic acid in water.

-

Mobile phase B: 0.1% formic acid in acetonitrile (B52724).

-

3-HPAA analytical standard.

-

Internal standard (e.g., a stable isotope-labeled 3-HPAA).

-

Plasma and urine samples.

-

Protein precipitation solvent (e.g., acetonitrile or methanol).

Procedure:

-

Sample Preparation (Plasma): To 100 µL of plasma, add 10 µL of the internal standard solution and 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

-

Sample Preparation (Urine): Dilute urine samples (e.g., 1:10) with mobile phase A containing the internal standard. Centrifuge to remove particulates.

-

UHPLC Separation:

-

Column: Reversed-phase C18.

-

Flow rate: 0.4 mL/min.

-

Injection volume: 5 µL.

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

-

MS/MS Detection:

-

Ionization mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for 3-HPAA (e.g., m/z 151 -> 107) and the internal standard.

-

-

Quantification: Create a calibration curve using the analytical standard and calculate the concentration of 3-HPAA in the samples based on the peak area ratios of the analyte to the internal standard.

Mandatory Visualizations

Metabolic Pathway of Flavonoids to 3-HPAA

Caption: Metabolic conversion of dietary flavonoids to 3-HPAA by gut microbiota.

Experimental Workflow for Studying 3-HPAA

Caption: A typical experimental workflow for the investigation of 3-HPAA.

Signaling Pathway of 3-HPAA-Induced Vasorelaxation

Caption: Proposed signaling pathway for 3-HPAA-induced vasorelaxation.

Conclusion

This compound is a key microbial metabolite of dietary flavonoids with significant and measurable biological activities, particularly in the cardiovascular system. Understanding the factors that influence its production by the gut microbiota and its precise mechanisms of action is a rapidly evolving field of research. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide offer a foundational resource for scientists and researchers. Further investigation into the quantitative conversion of a broader range of flavonoids to 3-HPAA and the elucidation of its full spectrum of biological effects will be crucial for harnessing its therapeutic potential for human health.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dwscientific.com [dwscientific.com]

The Gut Microbiota's Alchemical Transformation: A Technical Guide to Quercetin Metabolism into 3-(3-hydroxyphenyl)propionic acid (3-HPAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a ubiquitous dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential health-promoting properties, including antioxidant, anti-inflammatory, and cardioprotective effects. However, the bioavailability of quercetin in its native form is relatively low. A substantial portion of ingested quercetin reaches the colon, where it undergoes extensive metabolism by the resident gut microbiota. This biotransformation process generates a series of smaller, more readily absorbed phenolic compounds that are believed to contribute significantly to the physiological effects of quercetin. One of the key metabolites in this pathway is 3-(3-hydroxyphenyl)propionic acid (3-HPAA), a compound that has demonstrated biological activities of its own, such as the ability to relax isolated rat aorta and decrease arterial blood pressure[1]. Understanding the intricate metabolic pathway from quercetin to 3-HPAA, the bacterial species involved, and the experimental methodologies to study this process is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of dietary flavonoids. This technical guide provides an in-depth overview of the core aspects of quercetin metabolism to 3-HPAA by the gut microbiota, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Metabolic Pathway: From Quercetin to 3-HPAA

The microbial metabolism of quercetin to 3-HPAA is a multi-step process initiated by the deglycosylation of quercetin glycosides, followed by the cleavage of the heterocyclic C-ring of the quercetin aglycone. While the complete enzymatic cascade is still under active investigation, key intermediates and bacterial players have been identified.

Initially, dietary quercetin, which is often present as glycosides (e.g., rutin), is hydrolyzed by bacterial β-glucosidases and α-rhamnosidases to release the aglycone, quercetin[2]. The quercetin aglycone then undergoes a series of transformations. A primary pathway involves the conversion of quercetin to 3,4-dihydroxyphenylacetic acid (3,4-DHPAA). Several bacterial species, including Eubacterium ramulus, Clostridium perfringens, and Bacteroides fragilis, have been shown to mediate this conversion[3][4]. In the case of Eubacterium ramulus, this process involves the formation of intermediates such as taxifolin (B1681242) and alphitonin[5]. Subsequently, 3,4-DHPAA is further metabolized to 3-HPAA. While the direct enzymatic conversion of 3,4-DHPAA to 3-HPAA by specific gut bacteria is an area of ongoing research, the detection of 3-HPAA in in vitro fermentation studies with human fecal microbiota suggests this crucial final step.

Quantitative Data on Quercetin Metabolism

The efficiency of quercetin metabolism and the production of its metabolites can vary significantly between individuals, largely due to differences in gut microbiota composition. In vitro fermentation studies provide valuable quantitative insights into these processes. The following tables summarize key quantitative data from published literature.

Table 1: Bacterial Species Involved in Quercetin Metabolism and Their Metabolites

| Bacterial Species | Key Metabolites Detected | Reference |

| Eubacterium ramulus | 3,4-dihydroxyphenylacetic acid, Taxifolin, Alphitonin | |

| Clostridium perfringens | 3,4-dihydroxyphenylacetic acid | |

| Bacteroides fragilis | 3,4-dihydroxyphenylacetic acid | |

| Flavonifractor plautii | 3,4-dihydroxyphenylacetic acid (DOPAC) | |

| Bacillus glycinifermentans | 2,4,6-trihydroxybenzoic acid, 3,4-dihydroxybenzoic acid |

Table 2: In Vitro Fermentation of Quercetin with Human Fecal Microbiota

| Incubation Time (hours) | Quercetin Degradation (%) | 3-HPAA Concentration (µM) | Reference |

| 5 | Not Reported | Quantified | |

| 24 | >90% (unformulated quercetin) | Reached maximum concentration |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the gut microbial metabolism of quercetin.

Protocol 1: In Vitro Fermentation of Quercetin with Human Fecal Microbiota

This protocol is adapted from methodologies described in the literature for studying the metabolism of flavonoids by gut bacteria.

1. Materials and Reagents:

-

Fresh human fecal samples from healthy donors (collected within 2 hours)

-

Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

-

Quercetin stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Phosphate-buffered saline (PBS), anaerobic

-

Anaerobic chamber or jars with gas-generating kits (e.g., GasPak™)

2. Fecal Slurry Preparation:

-

Immediately transfer the fresh fecal sample into an anaerobic chamber.

-

Homogenize the fecal sample (1:10 w/v) in anaerobic PBS.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

3. In Vitro Fermentation:

-

Prepare the fermentation medium by adding the quercetin stock solution to the anaerobic basal medium to achieve the desired final concentration (e.g., 50-100 µM).

-

Inoculate the fermentation medium with the fecal slurry (e.g., 5-10% v/v).

-

Set up a control culture containing the fecal slurry and basal medium without quercetin.

-

Incubate the cultures under strict anaerobic conditions at 37°C for a specified time course (e.g., 0, 6, 12, 24, 48 hours).

4. Sample Collection and Processing:

-

At each time point, withdraw an aliquot of the culture from the anaerobic chamber.

-

Centrifuge the aliquot to pellet the bacterial cells and debris.

-

Collect the supernatant for metabolite analysis.

-

Store the supernatant at -80°C until analysis.

Protocol 2: Quantification of Quercetin and 3-HPAA by HPLC-MS/MS

This protocol provides a general framework for the analysis of quercetin and its metabolites, based on common practices in the field.

1. Sample Preparation:

-

Thaw the stored supernatant samples on ice.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to the supernatant (e.g., 1:3 v/v).

-

Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

-

Transfer the clear supernatant to an HPLC vial for analysis.

2. HPLC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate quercetin and its metabolites (e.g., starting with a low percentage of B and gradually increasing).

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for phenolic compounds.

-

MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for quercetin, 3-HPAA, and the internal standard. For example:

-

Quercetin: Q1/Q3 transitions (e.g., m/z 301 -> 151, 179)

-

3-HPAA: Q1/Q3 transitions (e.g., m/z 165 -> 121, 107)

-

3. Data Analysis:

-

Generate a standard curve for quercetin and 3-HPAA using authentic standards.

-

Quantify the concentration of each analyte in the samples by interpolating their peak areas against the standard curve, normalized to the internal standard.

Signaling Pathways Influenced by Quercetin and its Metabolites

Quercetin and its microbial metabolites, including 3-HPAA, can modulate various intracellular signaling pathways, contributing to their biological effects. For instance, 3-HPAA has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of E-selectin via the inhibition of the NF-κB pathway, which is a key pathway in inflammatory processes.

References

- 1. Quantification of microbial uptake of quercetin and its derivatives using an UHPLC-ESI-QTOF mass spectrometry assay - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. The Human Microbial Metabolism of Quercetin in Different Formulations: An In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physiological Functions of 3-Hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid metabolite produced by the human gut microbiota from the breakdown of dietary polyphenols, such as flavonoids and proanthocyanidins (B150500) found in fruits, vegetables, and tea.[1] Once considered merely a metabolic byproduct, emerging evidence has illuminated the diverse and significant physiological functions of 3-HPAA. This technical guide provides an in-depth overview of the current understanding of 3-HPAA's biological activities, including its cardiovascular, antioxidant, anticancer, reproductive, and neuroprotective effects. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting the physiological roles of this important gut-derived metabolite.

Origin and Metabolism

This compound is not directly obtained from the diet but is a product of the colonic metabolism of various dietary polyphenols.[1] The gut microbiome, particularly species of the Clostridium genus, plays a crucial role in this transformation. For instance, quercetin (B1663063) and its glycoside rutin, abundant in many plant-based foods, are metabolized by intestinal bacteria into 3-HPAA. Elevated urinary levels of 3-HPAA can be indicative of a diet rich in flavonoids or an increased population of specific gut bacteria capable of this metabolic conversion.

Cardiovascular Effects: Vasorelaxation and Blood Pressure Reduction

One of the most well-documented physiological functions of 3-HPAA is its ability to induce vasorelaxation and consequently lower blood pressure. This effect has been demonstrated in both in vivo and ex vivo models.

Quantitative Data

The vasodilatory and blood pressure-lowering effects of 3-HPAA are dose-dependent. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vivo Blood Pressure-Lowering Effect of 3-HPAA in Spontaneously Hypertensive Rats

| Administration Route | Dose | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Heart Rate Change |

| Intravenous Infusion | 1 mg·kg⁻¹·min⁻¹ | Significant Decrease | Significant Decrease | No significant change |

| Intravenous Infusion | 5 mg·kg⁻¹·min⁻¹ | Significant Decrease | Significant Decrease | No significant change |

Table 2: Ex Vivo Vasorelaxant Effect of 3-HPAA on Porcine Coronary Arteries

| Concentration | Vasorelaxation (%) | Statistical Significance |

| 100 µM | Not significant | ns |

| 500 µM | Increased relaxation | - |

| 1 mM | Significant relaxation | p < 0.001 vs. control |

Signaling Pathway

The vasorelaxant effect of 3-HPAA is primarily mediated by the endothelium and involves the production of nitric oxide (NO). 3-HPAA stimulates endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation and vasodilation.

Signaling pathway of 3-HPAA-induced vasorelaxation.

Experimental Protocol: Ex Vivo Vasorelaxation in Porcine Coronary Artery

This protocol describes the methodology used to assess the vasorelaxant effects of 3-HPAA on isolated porcine coronary artery rings.

-

Tissue Preparation:

-

Fresh porcine hearts are obtained from a local slaughterhouse and transported to the laboratory in cold Krebs-Henseleit buffer (composition in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 1.8, glucose 11.5; pH 7.4).

-

The left circumflex coronary artery is dissected and cleaned of surrounding connective and adipose tissue.

-

The artery is cut into rings of 3-4 mm in length. For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a pair of forceps.

-

-

Vascular Reactivity Measurement:

-

Arterial rings are mounted in an organ bath system containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied to the rings and they are allowed to equilibrate for at least 60 minutes.

-

The viability of the rings and the presence or absence of a functional endothelium are assessed by contracting the rings with U46619 (a thromboxane (B8750289) A2 mimetic) and then exposing them to bradykinin (B550075) (an endothelium-dependent vasodilator).

-

-

Experimental Procedure:

-

After washing out the bradykinin, the arterial rings are pre-contracted with KCl (40 mM) or U46619 to a stable plateau.

-

Once a stable contraction is achieved, 3-HPAA is cumulatively added to the organ bath in increasing concentrations (e.g., 100 µM to 1 mM).

-

The relaxation response is recorded as a percentage of the pre-contraction.

-

To investigate the mechanism of action, experiments are repeated in the presence of various inhibitors, such as L-NAME (an eNOS inhibitor), indomethacin (B1671933) (a cyclooxygenase inhibitor), or in endothelium-denuded rings.

-

Antioxidant Activity

3-HPAA has been reported to possess antioxidant properties, although its activity may be less potent than other catechol-containing metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC). One study indicated that 3-HPAA did not exhibit significant DPPH radical scavenging or superoxide (B77818) dismutase-like activities compared to DOPAC. However, other sources describe it as an antioxidant with protective biological activity. Further research is needed to fully characterize its antioxidant potential and the specific assays in which it is most effective.

Anticancer Potential

While 3-HPAA itself has not been extensively studied for its anticancer properties, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise.

Quantitative Data

The following table summarizes the cytotoxic activity of a promising 3-((4-hydroxyphenyl)amino)propanoic acid derivative against a human lung cancer cell line.

Table 3: In Vitro Cytotoxic Activity of a 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative

| Cell Line | Compound | IC₅₀ (mg/mL) |

| A549 (Lung Carcinoma) | Cd(L)Cl₂ with nanosilver | 0.040 |

| A549 (Lung Carcinoma) | Cd(L)Cl₂ | 0.052 |

| A549 (Lung Carcinoma) | Cisplatin (control) | 0.017 |

Note: The specific structure of the ligand (L) is detailed in the source publication.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture:

-

A549 human lung carcinoma cells are cultured in F-12K Nutrient Mixture supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells in the logarithmic growth phase are harvested and counted.

-

A cell suspension is prepared, and cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).

-

The plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of the test compound (e.g., a 3-HPAA derivative) is prepared and serially diluted to obtain a range of concentrations.

-

The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compound.

-

Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the untreated control.

-

A dose-response curve is generated by plotting cell viability against the compound concentration.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the curve using non-linear regression analysis.

-

Role in Spermatogenesis and Ferroptosis

Recent groundbreaking research has implicated 3-HPAA in the regulation of spermatogenesis through the inhibition of ferroptosis, a form of iron-dependent programmed cell death.

Signaling Pathway

3-HPAA has been shown to upregulate the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis by reducing lipid peroxides. By enhancing GPX4 activity, 3-HPAA can inhibit ferroptosis in spermatogonial cells, thereby preserving sperm quality and function, particularly in the context of aging.

3-HPAA-mediated inhibition of ferroptosis in spermatogenesis.

Neuroprotective and Anti-inflammatory Effects

The neuroprotective and anti-inflammatory properties of 3-HPAA are emerging areas of research. Phenolic acids, in general, are known to have neuroprotective effects, and 3-HPAA may contribute to these benefits. Some studies suggest that 3-HPAA can cross the blood-brain barrier. Its anti-inflammatory actions may be linked to the modulation of pro-inflammatory cytokine production. However, the precise molecular mechanisms underlying these effects are still under investigation and require further elucidation.

Conclusion and Future Directions

This compound, a metabolite of dietary polyphenols produced by the gut microbiota, exhibits a range of significant physiological functions. Its well-established vasorelaxant and blood pressure-lowering effects, coupled with emerging evidence for its roles in regulating spermatogenesis, and its potential antioxidant, anticancer, and neuroprotective activities, highlight its importance in human health.

For researchers and drug development professionals, 3-HPAA and its signaling pathways present promising therapeutic targets. Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying its diverse physiological effects, particularly in the context of its neuroprotective and anti-inflammatory properties.

-

Conducting comprehensive dose-response studies in various preclinical models to establish optimal therapeutic windows.

-

Investigating the potential synergistic effects of 3-HPAA with other dietary metabolites and therapeutic agents.

-

Developing and testing synthetic derivatives of 3-HPAA with enhanced potency and specificity for various therapeutic applications.

A deeper understanding of the physiological functions of 3-HPAA will undoubtedly pave the way for novel therapeutic strategies for a range of diseases, from cardiovascular disorders to reproductive health and neurodegenerative conditions.

References

3-Hydroxyphenylacetic acid antioxidant properties and mechanisms

An In-depth Technical Guide on the Antioxidant Properties and Mechanisms of 3-Hydroxyphenylacetic Acid

Introduction

This compound (3-HPAA) is a phenolic acid that has garnered attention in the scientific community. It is a major metabolite produced by the gut microbiota from the breakdown of dietary polyphenols, such as flavonoids found in fruits, vegetables, and tea.[1] While the parent flavonoids are known for their antioxidant properties, their low bioavailability has led researchers to investigate the biological activities of their more readily absorbed metabolites, like 3-HPAA. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties and underlying mechanisms of 3-HPAA, tailored for researchers, scientists, and drug development professionals. The focus is on its indirect antioxidant effects, as evidence suggests a limited role as a direct radical scavenger.

Direct vs. Indirect Antioxidant Activity: A Nuanced Perspective

An important distinction in the antioxidant activity of 3-HPAA is its mode of action. While many polyphenols are known for their direct radical scavenging abilities, studies suggest that 3-HPAA's primary antioxidant effects are indirect.

Limited Direct Radical Scavenging Activity

A comparative study of the major phenolic acid catabolites of quercetin (B1663063) 4'-glucoside found that while 3,4-dihydroxyphenylacetic acid (DOPAC) and protocatechuic acid exhibited both DPPH radical scavenging and superoxide (B77818) dismutase-like activities, this compound did not.[2] This suggests that the presence of a catechol (ortho-dihydroxy) moiety is crucial for direct radical scavenging, which 3-HPAA lacks. Due to this lack of reported direct scavenging activity, a table of IC50 values for 3-HPAA in common antioxidant assays such as DPPH and ABTS is not provided, as such data is not prevalent in the reviewed literature.

Indirect Antioxidant Mechanisms

The main antioxidant contributions of 3-HPAA appear to stem from its ability to modulate cellular signaling pathways and enhance the endogenous antioxidant defense systems.

Modulation of the Nrf2 Signaling Pathway and Ferroptosis

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by upregulating the expression of numerous antioxidant and cytoprotective genes.

Recent evidence strongly links 3-HPAA to the activation of the Nrf2 pathway, particularly in the context of mitigating ferroptosis—an iron-dependent form of programmed cell death characterized by lipid peroxidation. A study in aged mice demonstrated that treatment with 3-HPAA rejuvenated spermatogenic function by upregulating the expression of both Nrf2 and Glutathione (B108866) Peroxidase 4 (GPX4).[3] GPX4 is a key enzyme that neutralizes lipid peroxides, thereby inhibiting ferroptosis. The upregulation of Nrf2 by 3-HPAA likely contributes to the increased expression of GPX4 and other antioxidant enzymes.[3]

However, it is worth noting that the role of Nrf2 in 3-HPAA's mechanism may be context-dependent. Another study found that 3-HPAA protected hepatocytes from acetaldehyde-induced cytotoxicity through a mechanism dependent on the Aryl Hydrocarbon Receptor (AhR) and independent of Nrf2, by enhancing the activity of aldehyde dehydrogenase (ALDH).[4]

Signaling Pathway: 3-HPAA-mediated Upregulation of Nrf2/GPX4 and Inhibition of Ferroptosis

Logical Relationship: Conflicting Findings on Nrf2 Involvement

Enhancement of Endogenous Antioxidant Enzyme Activity

Consistent with its role in activating the Nrf2 pathway, 3-HPAA has been shown to boost the activity of key antioxidant enzymes. In the study on aged mice, administration of 3-HPAA led to a significant increase in the total activity of glutathione peroxidase (GPx) and an increase in the levels of reduced glutathione (GSH), a critical cellular antioxidant. This was accompanied by a favorable increase in the GSH/GSSG (oxidized glutathione) ratio and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation.

Quantitative Data on Indirect Antioxidant Effects

The following table summarizes the quantitative effects of 3-HPAA on markers of oxidative stress and antioxidant enzyme activity from an in vivo study.

| Parameter | Treatment Group | Observation | Percentage Change vs. Control | Reference |

| Total Glutathione Peroxidase (GPx) Activity | Old mice treated with 3-HPAA (25 mg/kg/day for 6 weeks) | Increased GPx activity in testis tissue. | ~ +40% | |

| Reduced Glutathione (GSH) Level | Old mice treated with 3-HPAA (25 mg/kg/day for 6 weeks) | Increased GSH levels in testis tissue. | ~ +50% | |

| GSH/GSSG Ratio | Old mice treated with 3-HPAA (25 mg/kg/day for 6 weeks) | Increased ratio of reduced to oxidized glutathione. | ~ +100% | |

| Malondialdehyde (MDA) Level | Old mice treated with 3-HPAA (25 mg/kg/day for 6 weeks) | Decreased levels of lipid peroxidation marker. | ~ -30% |

Experimental Protocols

In Vivo Assessment of Antioxidant Effects in Aged Mice

This protocol is based on the methodology used to evaluate the effects of 3-HPAA on spermatogenesis and oxidative stress in aged mice.

-

Animal Model: Aged (e.g., 12-month-old) C57BL/6J mice.

-

Test Compound Preparation: this compound is dissolved in normal saline to a concentration of 10 mg/mL.

-

Administration:

-

Mice are administered 3-HPAA at a dose of 25 mg/kg body weight.

-

Administration is performed once daily via intragastric gavage for a period of 6 weeks.

-

A control group receives an equal volume of normal saline.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, mice are euthanized, and testis tissues are collected.

-

One portion of the tissue is snap-frozen in liquid nitrogen for subsequent Western blot and qRT-PCR analysis to measure protein and mRNA expression of Nrf2, GPX4, etc.

-

Another portion is used for biochemical assays.

-

-

Biochemical Assays:

-

Tissue homogenates are prepared according to the manufacturer's instructions for various assay kits.

-

Total Antioxidant Capacity (TAC): Measured using a commercial kit, with results expressed as Trolox-equivalent antioxidant capacity (TEAC).

-

Glutathione Peroxidase (GPx) Activity: Assessed using a kit that measures the rate of NADPH oxidation.

-

Superoxide Dismutase (SOD) Activity: Determined using a commercial SOD assay kit.

-

GSH and GSSG Levels: Measured to determine the GSH/GSSG ratio, a key indicator of oxidative stress.

-

Malondialdehyde (MDA) Assay: Performed to quantify the level of lipid peroxidation.

-

In Vitro Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from a study investigating the effects of 3-HPAA on a germ cell line.

-

Cell Line: GC-2 spd cells (a mouse spermatocyte-derived cell line).

-

Induction of Oxidative Stress:

-

To mimic a state of oxidative stress-induced senescence, cells are treated with 200 µM of hydrogen peroxide (H₂O₂) for 90 minutes.

-

The H₂O₂-containing medium is then removed, and cells are cultured in fresh medium.

-

-

Treatment with 3-HPAA:

-

3-HPAA is dissolved in DMSO to create a stock solution.

-

Following the induction of oxidative stress, cells are treated with 50 µM 3-HPAA (or a vehicle control, e.g., 0.1% DMSO) for 48 hours.

-

-

Assessment of Oxidative Stress:

-

Intracellular ROS Levels: Cells are incubated with a peroxide-sensitive fluorescent probe (e.g., DCFH-DA) at a final concentration of 10 µM for 30 minutes at 37°C. After incubation, cells are harvested, washed, and analyzed by flow cytometry to measure fluorescence intensity, which is proportional to the level of intracellular ROS.

-

-

Western Blot Analysis:

-

Cell lysates are collected to analyze the protein expression levels of Nrf2, GPX4, and other markers of interest to elucidate the signaling pathways involved.

-

Experimental Workflow: Cellular Antioxidant Assay

Standard Protocol for DPPH Radical Scavenging Assay

While 3-HPAA has shown limited activity in this assay, the following is a standard protocol for its execution.

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

-

Test compound (3-HPAA) dissolved in methanol (B129727) at various concentrations.

-

Positive control (e.g., ascorbic acid or Trolox).

-

Methanol (as blank).

-

-

Procedure:

-

In a 96-well microplate, add a specific volume of the test compound solution at different concentrations to respective wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

-

Conclusion

This compound, a key metabolite of dietary flavonoids, exhibits its antioxidant properties primarily through indirect mechanisms rather than direct radical scavenging. The available evidence points towards its significant role in modulating cellular defense pathways, most notably the Nrf2 signaling cascade. By upregulating Nrf2 and its downstream targets like GPX4, 3-HPAA enhances the endogenous antioxidant capacity, leading to a reduction in lipid peroxidation and protection against ferroptosis. While there are some conflicting reports regarding the precise role of Nrf2 in all contexts, the overall data suggest that the biological antioxidant effects of 3-HPAA are substantial. For drug development professionals and researchers, this positions 3-HPAA as an interesting candidate for therapeutic strategies aimed at bolstering the body's own defense mechanisms against oxidative stress-related pathologies, rather than acting as a simple chemical antioxidant. Further research is warranted to fully elucidate its interactions with the MAPK pathway and to clarify the context-dependent role of Nrf2 in its mechanism of action.

References

- 1. Spectroscopic, Thermal, Microbiological, and Antioxidant Study of Alkali Metal 2-Hydroxyphenylacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical speciation of ethylenediamine-N-(o-hydroxyphenylacetic)-N'-(p-hydroxyphenylacetic) acid (o,p-EDDHA) in agronomic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

The Role of 3-Hydroxyphenylacetic Acid in Cardiovascular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract